molecular formula C30H29F3N6O B607014 Ddr1-IN-2 CAS No. 1429617-90-2

Ddr1-IN-2

Numéro de catalogue B607014
Numéro CAS: 1429617-90-2
Poids moléculaire: 546.59
Clé InChI: DDLPXZXBWGJRGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Ddr1-IN-2” is a potent, selective, ATP-competitive Discoidin domain receptor 1 (DDR1) inhibitor . It is also known as DDR1 Inhibitor 7rh . It has been shown to inhibit the tumorigenicity of nasopharyngeal carcinoma (NPC) cells and prevents the proliferation, invasion, and adhesion of cancer cells .


Physical And Chemical Properties Analysis

“Ddr1-IN-2” is a small potent kinase inhibitor . The specific physical and chemical properties of “Ddr1-IN-2” were not found in the retrieved information.

Applications De Recherche Scientifique

Application in Cancer Research

Specific Scientific Field

Oncology, specifically the study of non-small-cell lung carcinoma (NSCLC), ovarian cancer, glioblastoma, and breast cancer .

Summary of the Application

DDR1-IN-2, a discoidin domain receptor (DDR) inhibitor, has been found to play critical roles in regulating essential cellular processes such as morphogenesis, differentiation, proliferation, adhesion, migration, invasion, and matrix remodeling . Dysregulation of DDR has been attributed to a variety of human cancer disorders .

Results or Outcomes

DDR1 was found to control triple-negative breast cancer growth by modulating tumor-infiltrating CD4+ and CD8+ T cells . However, the sources did not provide specific quantitative data or statistical analyses.

Application as an Anti-Fibrotic Target

Specific Scientific Field

Pharmacology, specifically the development of anti-fibrotic drugs .

Summary of the Application

DDR1-IN-2 is being studied as a potential anti-fibrotic target. Fibrosis is a pathological condition characterized by excessive deposition of extracellular matrix proteins, leading to organ dysfunction .

Methods of Application or Experimental Procedures

The development of DDR1 inhibitors involved an integrated lead-finding approach relying in parallel on structure-based hybrid design and a focused screening campaign .

Results or Outcomes

Potent DDR1 inhibitors with close to 1000-fold selectivity against DDR2 were identified. These compounds showed good selectivity against the full kinome . However, compounds with very high selectivity suffered from poor metabolic stability in rodents .

Application in Neuroectodermal Growth and Development

Specific Scientific Field

Neuroscience, specifically neuroectodermal growth and development .

Summary of the Application

DDR1-IN-2 has been found to play a role in neuroectodermal growth and development . The neuroectoderm forms the nervous system and the skin epidermis, and DDR1-IN-2 can be used as a primary marker for this process in mice .

Results or Outcomes

The sources did not provide specific quantitative data or statistical analyses. However, DDR1-IN-2 has been found to be a primary marker for neuroectodermal growth and development in mice .

Application in Metastatic Cancer Progressions

Specific Scientific Field

Oncology, specifically the study of metastatic cancer progressions .

Summary of the Application

DDR1-IN-2, a discoidin domain receptor (DDR) inhibitor, has been found to regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling . Dysregulation of these receptors may lead to metastatic cancer progressions .

Results or Outcomes

The sources did not provide specific quantitative data or statistical analyses. However, DDR1-IN-2 has been found to play a critical role in metastatic cancer progressions .

Propriétés

IUPAC Name

4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLPXZXBWGJRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide

Citations

For This Compound
10
Citations
HG Kim, L Tan, EL Weisberg, F Liu… - ACS chemical …, 2013 - ACS Publications
… We next used DDR1-IN-1 and DDR1-IN-2 to assess the consequences of inhibiting DDR1 activity in a panel of different cancer cell lines that have been reported to possess DDR1 gain-…
Number of citations: 146 pubs.acs.org
A Ezell - 2013 - core.ac.uk
… We next used DDR1-IN-1 and DDR1-IN-2 to assess the consequences of inhibiting DDR1 activity in a panel of different cancer cell lines that have been reported to possess DDR1 gain…
Number of citations: 0 core.ac.uk
CM Borza, G Bolas, F Bock, X Zhang, FC Akabogu… - JCI insight, 2022 - ncbi.nlm.nih.gov
… Thus, BCR has been identified as a target for DDR1 in 2 independent studies using 2 different approaches. We showed that DDR1 phosphorylates BCR at Tyr177 in RPTECs, a site that …
Number of citations: 14 www.ncbi.nlm.nih.gov
H Wang, Y Wen, L Wang, J Wang, H Chen… - International …, 2022 - Elsevier
… 1 and DDR1-IN-2. Our results confirmed DDR1 inhibitors DDR1-IN-1 and DDR1-IN-2 exerted … Our results highlighted that both the particular DDR1 inhibitors DDR1-IN-1 and DDR1-IN-2 …
Number of citations: 3 www.sciencedirect.com
A Dorison, JC Dussaule, C Chatziantoniou - Nephron, 2017 - karger.com
… [48] created 2 specific inhibitors of DDRs, DDR1-IN-1, and DDR1-IN-2 derived, respectively, from nilotinib and imatinib. DDR1-IN-1 displayed a better selectivity than DDR1-IN-2 but …
Number of citations: 45 karger.com
A Elkamhawy, Q Lu, H Nada, J Woo, G Quan… - International Journal of …, 2021 - mdpi.com
… Despite the high potency of DDR1-IN-2 over DDR1, it also … alanine and the azaindole ring of DDR1-IN-2 (Figure 4C) and … ” and “Linker” region of DDR1-IN-2, clarifying its ability to more …
Number of citations: 40 www.mdpi.com
M Sala, N Allain, M Moreau, A Jabouille, E Henriet… - Oncogene, 2022 - nature.com
Combined therapy with anti-BRAF plus anti-MEK is currently used as first-line treatment of patients with metastatic melanomas harboring the somatic BRAF V600E mutation. However, …
Number of citations: 8 www.nature.com
GSP Matada, A Das, PS Dhiwar, A Ghara - Medicinal Chemistry Research, 2021 - Springer
… )-3-(trifluoromethyl)benzamide (DDR1-IN-2) with potent and selective DDR1 tyrosine kinase … These compounds also inhibited proliferation in various cancer cell lines, where DDR1-IN-2 …
Number of citations: 14 link.springer.com
M Sala, N Allain, A Jabouille, E Henriet… - bioRxiv, 2019 - biorxiv.org
Anti-BRAF plus anti-MEK are used as first-line treatment of patients with metastatic melanomas harboring BRAF V600E mutation. The main issue with targeted therapy is acquired …
Number of citations: 2 www.biorxiv.org
C Chen, J Deng, X Yu, F Wu, K Men, Q Yang… - Molecular …, 2016 - pubs.rsc.org
… Kim et al. reported two DDR1 inhibitors, DDR1-IN-1 exhibit an IC 50 value of 105 nM and the similar activity of DDR1-IN-2. However, most of the reported DDR1 inhibitors were …
Number of citations: 22 pubs.rsc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.